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Introduction
Noribogaine, the primary psychoactive metabolite of the naturally occurring alkaloid ibogaine, is

a compound of significant interest in the fields of neuroscience and pharmacology.[1][2]

Believed to be a key mediator of ibogaine's putative anti-addictive properties, noribogaine

exhibits a complex and multifaceted mechanism of action, interacting with a wide array of

neurotransmitter systems.[1][3][4] This technical guide provides an in-depth analysis of the

receptor binding profile of noribogaine hydrochloride, presenting quantitative data, detailed

experimental protocols, and visual representations of its signaling pathways to serve as a

comprehensive resource for the scientific community.

Noribogaine's distinct pharmacological signature, characterized by its interactions with opioid,

serotonergic, nicotinic, and other receptor systems, sets it apart from its parent compound,

ibogaine.[5][6] Notably, it demonstrates a higher affinity for opioid receptors than ibogaine.[7]

Understanding this intricate binding profile is crucial for elucidating its therapeutic potential and

for the development of novel pharmacotherapies for substance use disorders.
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The following tables summarize the binding affinities (Ki), half-maximal inhibitory

concentrations (IC50), and half-maximal effective concentrations (EC50) of noribogaine at

various receptors and transporters. These values have been compiled from multiple in vitro

studies and provide a quantitative overview of noribogaine's interaction with key central

nervous system targets.

Table 1: Opioid Receptor Binding and Functional Activity

Receptor Subtype Binding Affinity (Ki)
Functional Activity
(EC50 / IC50 / Ke)

Notes

κ-Opioid Receptor

(KOR)
0.96 ± 0.08 µM[7]

EC50 = 9 µM (G-

protein activation,

75% efficacy of

Dynorphin A)[1][8][9];

IC50 = 1 µM (β-

arrestin pathway

inhibition)[1][8][9]

Biased agonist,

favoring G-protein

signaling over β-

arrestin recruitment.[1]

[8][9]

µ-Opioid Receptor

(MOR)
2.66 ± 0.62 µM[7]

Ke = 20 µM

(antagonist at G-

protein and β-arrestin

pathways)[8][9]; Ke =

1.48 µM to 38.3 µM

(antagonist)[10]

Weak antagonist.[8][9]

δ-Opioid Receptor

(DOR)
24.72 ± 2.26 µM[7] -

Lower affinity

compared to kappa

and mu receptors.[7]

Table 2: Serotonin Receptor and Transporter Interactions
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Receptor/Transport
er

Binding Affinity (Ki)
/ IC50

Functional Activity Notes

Serotonin Transporter

(SERT)
Potent inhibitor[1]

Inhibits serotonin

reuptake[1]

Does not significantly

affect dopamine

reuptake.[1]

Noribogaine is a

noncompetitive

inhibitor of SERT.[11]

5-HT2A Receptor Marginal affinity[5][6] -

Unlike classic

psychedelics,

noribogaine has a low

affinity for this

receptor.[5]

5-HT3 Receptor
Interacts at 1-100

µM[12]
-

Part of a broad

spectrum of activity.

[12]

Table 3: Nicotinic Acetylcholine Receptor (nAChR) Interactions

Receptor Subtype
Binding Affinity (Ki)
/ IC50

Functional Activity Notes

α3β4 nAChR

IC50 = 6.2 µM

(inhibition of

epibatidine-induced

Ca2+ influx)[13]

Antagonist[11][14]

Implicated in anti-

addictive effects

against nicotine.[6]

α7 nAChR Inhibitory activity[6] -

May contribute to the

regulation of

withdrawal symptoms.

[6]

General nAChR
Ki = 6,820 nM (IC50)

[1]
-

Broad interaction with

nicotinic receptors.[1]

Table 4: Other Receptor and Ion Channel Interactions
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Target
Binding Affinity (Ki)
/ IC50

Functional Activity Notes

NMDA Receptor Weak antagonist[1] - Similar to ibogaine.[1]

Sigma-1 (σ1)

Receptor
11,000–15,006 nM[1] -

Lower affinity

compared to sigma-2.

Sigma-2 (σ2)

Receptor
5,226–19,000 nM[1]

Does not bind, unlike

ibogaine.[1]

This is a key

difference from

ibogaine.[1]

hERG Potassium

Channel

Ki = 1,960 nM; IC50 =

2,860 nM[1]
Inhibitor[1]

Implicated in potential

cardiotoxicity.[1]

Voltage-gated Sodium

Channel (VGSC)
Ki = 17,000 nM[1] -

Experimental Protocols
The quantitative data presented above are primarily derived from two key experimental

methodologies: radioligand binding assays and functional assays.

Radioligand Binding Assay Protocol
This technique is employed to determine the binding affinity (Ki) of a compound for a specific

receptor.

1. Membrane Preparation:

Target tissue (e.g., rodent brain) or cells expressing the receptor of interest are homogenized

in a cold buffer solution.[15]

The homogenate undergoes centrifugation to isolate the cell membranes, which contain the

receptors.[15]

The resulting membrane pellet is washed and resuspended in a binding buffer to create a

membrane preparation.[15]
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2. Binding Assay:

The membrane preparation is incubated with a specific radioligand (a radioactive molecule

that binds to the target receptor) at a constant concentration.[15]

Increasing concentrations of the unlabeled test compound (noribogaine) are added to

compete with the radioligand for receptor binding sites.[15]

The mixture is incubated at a controlled temperature until equilibrium is reached.[15]

3. Separation and Quantification:

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the

receptor-bound radioligand.[15]

The filters are washed with a cold buffer to remove any unbound radioligand.[15]

The radioactivity retained on the filters is measured using a scintillation counter.[15]

4. Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is calculated.[15]

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff

equation, which accounts for the concentration and affinity of the radioligand.[15]
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Radioligand Binding Assay Workflow

Membrane Preparation

Binding Assay

Separation & Quantification

Data Analysis

Tissue/Cells with Target Receptor
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Centrifugation to Pellet Membranes
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Incubation of Membranes, Radioligand,
and Noribogaine

Competition for Receptor Binding
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Rapid Filtration

Washing to Remove Unbound Ligand

Scintillation Counting

Determine IC50

Cheng-Prusoff Equation

Calculate Ki
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Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
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[35S]GTPγS Binding Assay (Functional Assay)
This assay is used to determine the functional activity of a compound at G-protein coupled

receptors (GPCRs), such as opioid receptors. It measures the extent to which a compound

stimulates the binding of [35S]GTPγS to G-proteins, which is an indicator of receptor activation.

1. Membrane Preparation:

Similar to the radioligand binding assay, membranes containing the GPCR of interest are

prepared.

2. Assay Reaction:

The membranes are incubated with GDP, the test compound (noribogaine), and

[35S]GTPγS.

If noribogaine is an agonist, it will activate the receptor, causing the G-protein to release

GDP and bind [35S]GTPγS.

The reaction is carried out at a specific temperature and for a set duration.

3. Separation and Quantification:

The reaction is stopped, and the membranes are filtered to separate bound from unbound

[35S]GTPγS.

The radioactivity on the filters is measured.

4. Data Analysis:

The amount of [35S]GTPγS binding is plotted against the concentration of noribogaine to

generate a dose-response curve.

From this curve, the EC50 (concentration for 50% of maximal effect) and Emax (maximal

effect) can be determined.
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[35S]GTPγS Functional Assay Workflow

Membrane Preparation with GPCRs

Incubation with GDP, Noribogaine,
and [35S]GTPγS

Agonist Binding & Receptor Activation

GDP/[35S]GTPγS Exchange on G-protein

Filtration to Separate Bound [35S]GTPγS

Scintillation Counting

Dose-Response Curve Generation
(EC50, Emax)

Click to download full resolution via product page

Caption: Workflow for assessing functional activity at GPCRs using a [35S]GTPγS binding

assay.
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Key Signaling Pathways
Noribogaine's interaction with the kappa-opioid receptor (KOR) is a prime example of its

complex pharmacology, demonstrating biased agonism. This means it preferentially activates

one signaling pathway over another.

Kappa-Opioid Receptor Biased Agonism
Noribogaine acts as a biased agonist at the KOR, potently activating the G-protein signaling

pathway while only weakly recruiting the β-arrestin pathway.[1][8][9] The G-protein pathway is

generally associated with the analgesic and anti-addictive effects of KOR agonists, while the β-

arrestin pathway is thought to mediate the dysphoric and aversive effects.[1] By favoring the G-

protein pathway, noribogaine may offer a more favorable therapeutic profile compared to non-

biased KOR agonists.[1][8]

Noribogaine's Biased Agonism at the Kappa-Opioid Receptor

G-Protein Pathway (Preferred) β-Arrestin Pathway (Inhibited)

Noribogaine

Kappa-Opioid
Receptor (KOR)

G-Protein Activation
(GDP-GTP Exchange)

Strong Agonism (75% Efficacy)

β-Arrestin Recruitment

Weak Agonism/Antagonism (12% Efficacy)

Analgesia Anti-Addictive Effects Dysphoria Aversion
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Click to download full resolution via product page

Caption: Noribogaine preferentially activates the G-protein pathway over the β-arrestin pathway

at the KOR.

Conclusion
The receptor binding profile of noribogaine hydrochloride is complex and indicative of a

polypharmacological mechanism of action. Its interactions with multiple neurotransmitter

systems, particularly its biased agonism at the kappa-opioid receptor and its potent inhibition of

the serotonin transporter, likely contribute to its reported anti-addictive effects. The detailed

quantitative data and experimental methodologies presented in this guide offer a valuable

resource for researchers and drug development professionals. Further investigation into the

intricate signaling cascades initiated by noribogaine's receptor interactions will be crucial for

fully understanding its therapeutic potential and for the rational design of next-generation

therapeutics for substance use disorders and other neuropsychiatric conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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